N-Boc-3-aminophenylacetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

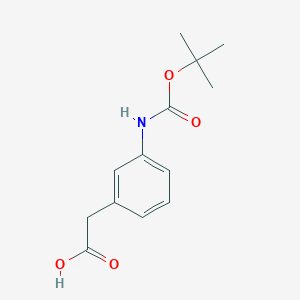

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDALVJLSFYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375440 | |

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123036-51-1 | |

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-aminophenylacetic acid, a key building block in the development of various pharmaceuticals. This document details the experimental protocol for its preparation and outlines the analytical methods for its characterization, presenting key data in a structured format for ease of reference.

Introduction

This compound (tert-butyl (3-(carboxymethyl)phenyl)carbamate) is a derivative of 3-aminophenylacetic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the development of novel therapeutic agents, as it prevents the reactive amino group from participating in unintended side reactions. The presence of the phenylacetic acid moiety makes it a valuable precursor for compounds with potential applications in neuroscience and as anti-inflammatory agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is introduced to protect the amino functionality.

Experimental Protocol

The following protocol is a widely adopted method for the synthesis of this compound.[1]

Materials:

-

3-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (dilute)

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 3-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium carbonate (1 equivalent) to the cooled reaction mixture.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) in one portion.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

After the reaction is complete, remove the dioxane by distillation under reduced pressure.

-

Cool the remaining aqueous layer and overlay it with ethyl acetate.

-

Acidify the aqueous layer to a pH of 4 by the dropwise addition of a dilute potassium bisulfate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford this compound as a white solid.[1]

A typical yield for this reaction is approximately 85%.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 100-102 °C[1] |

| Solubility | Soluble in ethyl acetate, methanol |

| Storage Temperature | 2-8 °C[1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | Doublet | 2H | Aromatic CH |

| 7.20 | Doublet | 2H | Aromatic CH |

| 6.56 | Broad Singlet | 1H | NH |

| 3.59 | Singlet | 2H | CH₂ (acetic acid) |

| 1.50 | Singlet | 9H | C(CH₃)₃ (Boc) |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C=O (Carboxylic acid) |

| ~152-154 | C=O (Boc) |

| ~138-140 | Aromatic C-N |

| ~134-136 | Aromatic C-CH₂ |

| ~128-130 | Aromatic CH |

| ~118-122 | Aromatic CH |

| ~80-82 | C (CH₃)₃ (Boc) |

| ~40-42 | C H₂ (acetic acid) |

| ~28-29 | C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3300 (sharp) | N-H stretch | Amide (Boc) |

| ~2980, 2930 | C-H stretch | Alkane (Boc, CH₂) |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| ~1690 (strong) | C=O stretch | Amide (Boc) |

| ~1520-1540 | N-H bend | Amide (Boc) |

| ~1250, 1160 | C-O stretch | Carbamate (Boc) |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 251 | [M]⁺, Molecular ion |

| 195 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |

| 151 | [M - C₅H₈O₂]⁺, Loss of the Boc group |

| 106 | [M - C₅H₈O₂ - COOH]⁺, Subsequent loss of the carboxylic acid group |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The straightforward and high-yielding synthesis makes this compound readily accessible for researchers. The provided analytical data serves as a benchmark for the confirmation of the synthesized product's identity and purity. As a versatile building block, this compound will continue to be a valuable tool in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Boc-3-aminophenylacetic acid. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and materials science. This document compiles available quantitative data, details relevant experimental protocols for property determination, and illustrates a potential synthetic application.

Core Physicochemical Properties

This compound, a derivative of 3-aminophenylacetic acid, is a commonly used building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in peptide synthesis and the development of pharmaceutical compounds.[1][2]

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while melting point data is available from commercial suppliers, experimentally determined values for pKa, logP, and specific solubility are not widely reported in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| Melting Point | 100-102 °C | [3] |

| 102-107 °C | ||

| Physical Form | Light brown to brown powder or crystals | |

| Off-white solid | [3] | |

| pKa | Data not available | |

| logP | Data not available | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | [4] |

| Low solubility in water is expected due to the hydrophobic Boc group. | [5] |

Experimental Protocols

Detailed below are standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Materials: 3-aminophenylacetic acid, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate, dioxane, water, ethyl acetate, dilute potassium bisulfate (KHSO₄) solution.

-

Procedure:

-

Dissolve 3-aminophenylacetic acid in a mixture of dioxane and water.[3]

-

Cool the solution in an ice bath and add an aqueous solution of sodium carbonate.[3]

-

Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours.[3]

-

Remove the dioxane by distillation under reduced pressure.[3]

-

Cool the remaining aqueous layer, add ethyl acetate, and acidify to approximately pH 4 with a dilute KHSO₄ solution.[3]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.[3]

-

The crude product can be further purified by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a solid.[3]

-

2.2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

Place a small amount of the finely powdered dry sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

2.3. Determination of pKa

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most relevant. Methods like potentiometric titration or UV-Vis spectrophotometry can be employed. NMR spectroscopy is another powerful technique for pKa determination in various solvent systems.[6][7]

-

Potentiometric Titration:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and an organic solvent if solubility in water is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

2.4. Determination of logP

The octanol-water partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

-

Shake-Flask Method:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Dissolve a known amount of this compound in one of the phases.

-

Mix equal volumes of the n-octanol and water phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

2.5. Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Procedure:

-

Add a small, known amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a vial.

-

Agitate the mixture at a constant temperature for an extended period to ensure equilibrium is reached.

-

After equilibration, check for the presence of undissolved solid. If all the solid has dissolved, add more solute and repeat the process until a saturated solution is obtained.

-

Once saturation is achieved, filter the solution to remove any excess solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, spectroscopy, or chromatography).

-

Applications and Workflow Visualization

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[1][] It can be used to introduce a phenylacetic acid moiety with a protected amine, which can be deprotected at a later synthetic stage for further functionalization. One such application is in the construction of antibody-drug conjugates (ADCs), where a linker connects a cytotoxic drug to an antibody.

Potential Experimental Workflow: Synthesis of a Drug-Linker Conjugate

The following diagram illustrates a generalized workflow for the synthesis of a drug-linker conjugate, a key step in the creation of an ADC. In this hypothetical workflow, a molecule like this compound could be part of the linker structure.

A generalized workflow for the synthesis of a drug-linker conjugate.

This guide provides a foundational understanding of the physicochemical properties of this compound. For properties where specific experimental data is lacking, the provided protocols offer a starting point for their determination in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-3-aminophenylacetic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminophenylacetic acid is a crucial building block in the field of organic synthesis, particularly in the development of novel therapeutics. Its structure, featuring a Boc-protected amine and a carboxylic acid moiety on a phenylacetic acid scaffold, makes it a versatile intermediate for the synthesis of complex molecules, especially in peptide chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| CAS Number | 123036-51-1 | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][3] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][3] |

| Appearance | Off-white to light brown powder or crystals | [1][4] |

| Melting Point | 100-107 °C | [1][3] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage Temperature | 2-8°C or Room Temperature | [1][4] |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the preparation of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

3-Aminophenylacetic acid

-

Dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (dilute)

-

Silica gel

Procedure:

-

Dissolve 3-aminophenylacetic acid in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of sodium carbonate to the cooled solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture in one portion.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Upon completion of the reaction, remove the dioxane by distillation under reduced pressure.

-

Cool the remaining aqueous layer and add ethyl acetate.

-

Acidify the mixture to a pH of 4 with a dilute solution of potassium bisulfate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and purify the product by silica gel column chromatography using ethyl acetate as the eluent.

-

The final product, this compound, is obtained as a white solid.[1]

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc protecting group shields the amine functionality, allowing for the sequential coupling of amino acids to form complex peptides with high purity and yield.[3] These peptides are instrumental in the development of therapeutics for a wide range of diseases.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[3] Its structural features allow for modifications that can enhance the pharmacokinetic properties of drug candidates.

-

Bioconjugation: The functional groups present in this compound enable its use in bioconjugation processes. This involves linking it to biomolecules to create drug delivery systems or diagnostic tools.[3]

-

Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials used in coatings and adhesives.[3]

Workflow and Methodologies

The primary application of this compound is in peptide synthesis. The following diagram illustrates a generalized workflow for its incorporation into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

References

Spectroscopic Data for N-Boc-3-aminophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-3-aminophenylacetic acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: (3-((tert-butoxycarbonyl)amino)phenyl)acetic acid

-

Molecular Formula: C₁₃H₁₇NO₄[1]

-

Molecular Weight: 251.28 g/mol [1]

-

CAS Number: 123036-51-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the ¹H NMR data and expected ¹³C NMR chemical shifts for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the aromatic, methylene, and Boc-protecting group protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | Doublet | 2H | Aromatic CH |

| 7.20 | Doublet | 2H | Aromatic CH |

| 6.56 | Broad Singlet | 1H | NH |

| 3.59 | Singlet | 2H | CH₂ (methylene) |

| 1.50 | Singlet | 9H | C(CH₃)₃ (Boc group) |

Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~171-176 | C=O (Carboxylic Acid) |

| ~152-156 | C=O (Boc carbamate) |

| ~138-142 | Aromatic C (quaternary, C-NH) |

| ~134-138 | Aromatic C (quaternary, C-CH₂) |

| ~118-130 | Aromatic CH |

| ~80-82 | C(CH₃)₃ (Boc quaternary carbon) |

| ~40-45 | CH₂ (methylene) |

| ~28 | C(CH₃)₃ (Boc methyl carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3300 (broad) | O-H | Carboxylic acid O-H stretch |

| ~3300-3400 | N-H | Amide N-H stretch |

| ~2850-3000 | C-H | Aliphatic C-H stretch |

| ~1700-1725 | C=O | Carboxylic acid C=O stretch |

| ~1680-1700 | C=O | Amide I band (C=O stretch) |

| ~1510-1550 | N-H | Amide II band (N-H bend) |

| ~1600, ~1475 | C=C | Aromatic C=C stretch |

| ~1160-1250 | C-O | C-O stretch (from ester-like Boc) |

| ~1220-1320 | C-O | Carboxylic acid C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable method.

| m/z | Ion | Description |

| 252.1230 | [M+H]⁺ | Protonated molecular ion |

| 274.1049 | [M+Na]⁺ | Sodium adduct |

| 196.0811 | [M-C₄H₉+H]⁺ | Loss of tert-butyl group from Boc |

| 152.0706 | [M-Boc+H]⁺ | Loss of the entire Boc group |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent pellet.

-

Background Measurement: Acquire a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Measurement: Place the KBr pellet in the FTIR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer.

-

Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure and molecular weight of the compound.

References

Solubility profile of N-Boc-3-aminophenylacetic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-3-aminophenylacetic acid in common laboratory solvents. Due to the limited availability of precise quantitative data in published literature, this guide presents a qualitative solubility profile based on the known behavior of structurally similar compounds, such as other Boc-protected amino acids. Furthermore, detailed experimental protocols for determining precise solubility are provided to enable researchers to generate quantitative data tailored to their specific laboratory conditions.

Introduction to this compound

This compound is a derivative of 3-aminophenylacetic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), as it prevents the amino group from participating in unwanted side reactions. The Boc group can be readily removed under moderately acidic conditions, making it a valuable tool in the construction of complex molecules. The solubility of this building block is a critical parameter for its effective use in various synthetic applications.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its structural features: the polar carboxylic acid and carbamate groups, and the nonpolar phenyl ring and tert-butyl group. While specific quantitative data is not widely available, a qualitative assessment can be made based on the general solubility of Boc-protected amino acids.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The nonpolar phenyl and tert-butyl groups likely dominate, reducing solubility in highly polar, aqueous media. |

| Methanol | Soluble | The alcohol can hydrogen bond with the carboxylic acid and carbamate, and the alkyl portion can interact with the nonpolar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many Boc-protected amino acids. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Very Soluble | DMF is a common solvent for peptide synthesis and is known to dissolve Boc-protected amino acids effectively.[1] | |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar but may be less effective at solvating the molecule compared to DMSO or DMF. | |

| Acetone | Moderately Soluble | The ketone functionality can interact with the polar groups of the solute. | |

| Ethyl Acetate | Soluble | The ester functionality provides a balance of polarity that can effectively solvate the molecule. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a common solvent for organic synthesis and is generally effective for dissolving Boc-protected amino acids.[1] |

| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure of THF allow it to dissolve a range of compounds with varying polarity. | |

| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene may not be sufficient to overcome the polar groups of the solute. | |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric shake-flask method is recommended. This is a gold-standard technique for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass to determine the mass of the dissolved solid. This mass is then divided by the volume of the aliquot taken to express the solubility in units such as mg/mL or g/L.

Visualization of Relevant Workflows

Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of a compound like this compound.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the primary application of this compound in the cyclical process of solid-phase peptide synthesis.

References

Stability and Storage of N-Boc-3-aminophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-aminophenylacetic acid, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes.

Core Stability Characteristics

This compound is generally stable under recommended storage conditions.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability towards most nucleophiles and bases, making it a versatile choice in multi-step syntheses.[1][2][] However, the primary liabilities of the Boc group are its sensitivity to acidic conditions and high temperatures, which can lead to its cleavage.[4][5][6][7]

Storage Recommendations

For optimal stability, this compound should be stored in a well-closed container in a dry and cool place. Several suppliers recommend specific temperature ranges for long-term storage, including room temperature, 2-8°C, and 0-8°C. To ensure maximum shelf life, storage at refrigerated temperatures (2-8°C) is advisable. The compound is typically supplied as a light brown to brown or off-white powder or crystals.[8][9]

Quantitative Stability Data

While specific public stability data for this compound is limited, the following table provides an illustrative summary of expected stability based on the known behavior of Boc-protected amino acids under various stress conditions. These values are intended to serve as a guideline for handling and experimental design.

| Condition | Parameter | Specification (Illustrative) | Potential Degradation |

| Long-Term Storage | Temperature | 2-8°C | Assay: ≥98.0% |

| Humidity | <60% RH | Total Impurities: ≤1.0% | |

| Accelerated Storage | Temperature | 25°C | Assay: ≥97.0% |

| Humidity | 60% RH | Total Impurities: ≤1.5% | |

| Stress Conditions | Acidic (e.g., 0.1 M HCl) | Room Temperature | Significant degradation |

| Basic (e.g., 0.1 M NaOH) | Room Temperature | Assay: ≥98.0% | |

| Oxidative (e.g., 3% H₂O₂) | Room Temperature | Assay: ≥97.5% | |

| Thermal | 60°C | Assay: ≥97.0% | |

| Photostability (ICH Q1B) | Visible & UV Light | Assay: ≥98.0% |

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield 3-aminophenylacetic acid. Thermal degradation can also occur at elevated temperatures, likely proceeding through a similar fragmentation mechanism.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [m.chemicalbook.com]

A Technical Review of N-Boc-3-aminophenylacetic Acid and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminophenylacetic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen enhances its stability and utility in multi-step syntheses, particularly in peptide chemistry and the development of small molecule therapeutics.[1] The phenylacetic acid core, coupled with the amino group at the meta-position, provides a key structural motif that can be elaborated to generate libraries of analogs for screening against various biological targets. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their potential as enzyme inhibitors and receptor modulators.

Synthesis of this compound and Its Amide Analogs

The synthesis of this compound is a straightforward procedure involving the protection of the amino group of 3-aminophenylacetic acid. Subsequent amide coupling reactions can then be employed to generate a diverse library of analogs.

General Synthetic Workflow

The overall process for generating and screening a library of this compound analogs typically follows the workflow illustrated below. This involves the initial Boc protection of the starting material, followed by parallel amide synthesis with a variety of amines to create a compound library. The library is then subjected to high-throughput screening to identify initial hits, which can be further optimized.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-tert-butyloxycarbonylation of 3-aminophenylacetic acid.

Materials:

-

3-Aminophenylacetic acid

-

Dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (dilute)

Procedure:

-

Dissolve 3-aminophenylacetic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of sodium carbonate (1.0 eq.).

-

Add di-tert-butyl dicarbonate (1.1 eq.) to the mixture in one portion.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

After the reaction is complete, remove the dioxane by distillation under reduced pressure.

-

Cool the remaining aqueous layer and add ethyl acetate.

-

Acidify the aqueous layer to pH 4 with a dilute KHSO₄ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and purify the product by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[2]

General Procedure for Amide Coupling

This protocol outlines a general method for the synthesis of amide analogs from this compound and various amines.

Materials:

-

This compound

-

Substituted amine (e.g., 3,4-dichloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq.) in dry DMF.

-

Add the substituted amine (1.0 eq.), EDCI (1.2 eq.), and DMAP (0.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide analog.[3]

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, including antiproliferative effects and enzyme inhibition. A particularly well-documented area is their application as receptor antagonists.

Analogs as NMDA Receptor Antagonists

A series of amide-based biaryl compounds have been synthesized and evaluated as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[3] Excessive activation of NMDA receptors is implicated in neurodegenerative conditions, making NR2B-selective antagonists promising therapeutic agents.[3] The following table summarizes the structure-activity relationship of a series of analogs, where the core this compound scaffold is conceptually represented by the "Acid" portion of the molecules.

| Compound | Linker (Amine portion) | IC₅₀ (nM) vs. hNR1/NR2B |

| 1 | 3,4-Dichlorophenyl-1,2-ethanediamine | 65 |

| 2 | 3,4-Dichlorophenyl-1,3-propanediamine | >10,000 |

| 3 | Amine 37 (from Scheme 4 in source) | 54 |

| 4 | 3,4-Dichlorophenylthioethanamine | 230 |

| 5 | 3,4-Dichlorophenylpropionamine | >10,000 |

| 6 | Arylcinnamylamine derivative 48 | 4,280 |

| 7 | Amide 67 (from Scheme 5 in source) | 1,080 |

Data extracted from Traynelis et al., J Med Chem. 2007.[3]

The SAR data reveals several key insights:

-

The length and flexibility of the linker between the phenylacetic acid core and the second aryl ring are critical for potency. The ethanediamine linker (Compound 1 ) provided excellent potency (IC₅₀ = 65 nM).[3]

-

Increasing the linker length to a propyldiamine (Compound 2 ) or a more rigid propionamine (Compound 5 ) resulted in a significant loss of activity.[3]

-

The presence of a phenoxy oxygen proximal to the second aryl ring (Compound 3 ) maintained high potency (IC₅₀ = 54 nM).[3]

-

Replacing the amine with a thioether (Compound 4 ) reduced potency.[3]

Analogs as Enzyme Inhibitors

Amide derivatives based on similar aromatic scaffolds have also shown promise as inhibitors of various enzymes. For instance, a series of N-phenyl aromatic amides were identified as potent xanthine oxidase (XO) inhibitors, with the most potent compound exhibiting an IC₅₀ of 0.028 µM.[4] Another study on α-amino amide derivatives identified non-hydroxamate histone deacetylase 6 (HDAC6) inhibitors, with the lead compound showing an IC₅₀ of 0.31 µM against Hela cells.[3] These studies highlight the potential of the this compound scaffold as a starting point for developing potent and selective enzyme inhibitors.

Mechanism of Action and Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, which in turn modulate cellular signaling pathways.

NMDA Receptor Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission in the central nervous system.[3] Upon binding of glutamate and a co-agonist (glycine or D-serine), the receptor's ion channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes like CaMKII and protein kinase C (PKC), and ultimately influences gene expression and synaptic plasticity. In pathological conditions such as ischemic stroke, excessive Ca²⁺ influx through NMDA receptors leads to excitotoxicity and neuronal cell death.[3]

The NR2B-selective antagonists derived from the this compound scaffold act by binding to an allosteric site on the NR2B subunit, thereby inhibiting the function of the receptor and preventing the downstream signaling cascade.[3]

Conclusion

This compound is a valuable and highly adaptable scaffold for the development of novel therapeutic agents. Its derivatives, particularly amide analogs, have demonstrated significant potential as modulators of key biological targets, including NMDA receptors and various enzymes. The structure-activity relationship studies highlight the importance of systematic modifications to the core structure to achieve high potency and selectivity. The detailed synthetic protocols and biological assay methodologies provided in this guide offer a framework for researchers to design and evaluate new analogs based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

- 1. Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors | MDPI [mdpi.com]

- 4. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-3-aminophenylacetic Acid: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, N-Boc-3-aminophenylacetic acid (CAS No: 123036-51-1) is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its protected amine and carboxylic acid functionalities make it a versatile intermediate in peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and detailed methodologies for its synthesis and analytical characterization.

Commercial Suppliers and Purity

This compound is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of offerings from several prominent suppliers.

| Supplier | CAS Number | Purity | Physical Form | Additional Notes |

| Sigma-Aldrich (Synthonix Corporation) | 123036-51-1 | 98%[1][2] | Light brown to brown powder or crystals[1][2] | |

| Chem-Impex | 123036-51-1 | ≥ 97% (HPLC)[3] | White powder[3] | Melting point: 102-107 °C[3] |

| Ambeed | 123036-51-1 | Not specified | Not specified | Comprehensive analytical data (NMR, HPLC, LC-MS) available.[4] |

| J & K SCIENTIFIC LTD. | 123036-51-1 | Not specified | Not specified | |

| Wuhan Chemwish Technology Co., Ltd. | 123036-51-1 | Not specified | Not specified | |

| Nanjing Chemlin Chemical Co., Ltd. | 123036-51-1 | Not specified | Not specified |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Aminophenylacetic acid

-

Dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (dilute)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-aminophenylacetic acid in a 1:1 mixture of dioxane and water.[5]

-

Cool the solution in an ice bath.

-

Add an aqueous solution of sodium carbonate.[5]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature for 4 hours.[5]

-

After the reaction is complete, remove the dioxane by distillation under reduced pressure.[5]

-

Cool the remaining aqueous layer and wash with ethyl acetate.

-

Acidify the aqueous layer to a pH of 4 using a dilute potassium bisulfate solution.[5]

-

Extract the product into ethyl acetate.[5]

-

Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[5]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is most commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific method for this exact compound is not detailed in the provided results, a general protocol for similar N-Boc protected amino acids can be adapted.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time, for example, 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the this compound sample by dissolving a known amount in the initial mobile phase composition (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for sourcing and analyzing this compound, as well as a conceptual diagram of its role in a signaling pathway context, which is a common application area for compounds synthesized using this intermediate.

References

N-Boc-3-aminophenylacetic acid structural formula and stereochemistry

An In-depth Technical Guide to N-Boc-3-aminophenylacetic Acid

Introduction

This compound is a derivative of 3-aminophenylacetic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, providing a reliable method for controlled amine deprotection. Its structure is utilized in the synthesis of peptide-based therapeutics, bioactive molecules, and advanced materials.[1] This guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, synthesis protocols, and applications.

Structural Formula and Stereochemistry

The chemical structure of this compound is characterized by a phenylacetic acid backbone with a Boc-protected amino group at the meta-position of the phenyl ring.

-

IUPAC Name : {3-[(tert-butoxycarbonyl)amino]phenyl}acetic acid[2]

-

SMILES : O=C(O)CC1=CC=CC(NC(OC(C)(C)C)=O)=C1[3]

Stereochemistry: this compound is an achiral molecule. It does not possess any stereocenters. The methylene group (-CH₂-) of the acetic acid moiety is prochiral, but the molecule as a whole lacks a chiral center, and therefore, does not exhibit optical activity. The standard InChIKey for this compound (RGLDALVJLSFYMV-UHFFFAOYSA-N) confirms the absence of defined stereochemistry.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 123036-51-1 | [2][3][4][5] |

| Molecular Weight | 251.28 g/mol | [1][3][4] |

| Appearance | White solid, light brown to brown powder or crystals | [1][2][5] |

| Melting Point | 100-102 °C or 102-107 °C | [1][5] |

| Purity | ≥ 97% (HPLC) or 98% | [1][2][6] |

| Storage Conditions | 2-8 °C or Room Temperature | [2][5] |

Synthesis and Experimental Protocols

The most common method for the preparation of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis procedures.[5]

Materials:

-

3-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄) solution (dilute)

Procedure:

-

Dissolve 3-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of sodium carbonate (1 equivalent).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture all at once.

-

Stir the reaction mixture continuously for 4 hours at room temperature, allowing it to warm gradually.

-

After the reaction is complete, remove the dioxane by distillation under reduced pressure.

-

Cool the remaining aqueous layer, overlay it with ethyl acetate, and acidify to pH 4 using a dilute KHSO₄ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and purify the product using silica gel column chromatography with ethyl acetate as the eluent.

-

The final product, this compound, is typically obtained as a white solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile building block primarily used in the synthesis of pharmaceuticals, particularly in peptide chemistry and the development of novel therapeutic agents.[1][6] The Boc protecting group allows for its incorporation into complex molecules, after which the amine can be deprotected to allow for further functionalization.

Its applications include:

-

Peptide Synthesis : It serves as a modified amino acid residue for incorporation into peptide chains during solid-phase or solution-phase peptide synthesis.[7]

-

Pharmaceutical Intermediates : It is a key intermediate in the synthesis of drugs targeting neurological disorders and other conditions.[1]

-

Bioconjugation : The functional groups of the molecule allow it to be used in linking biomolecules for applications such as targeted drug delivery.[1]

Logical Workflow: Role in Peptide-Based Drug Discovery

The following diagram illustrates the logical flow of how this compound is utilized as a building block in a generalized peptide synthesis workflow for drug discovery.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 123036-51-1 [sigmaaldrich.com]

- 3. 123036-51-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. This compound|CAS 123036-51-1|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 5. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Aminophenylacetic acid 97 14338-36-4 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-3-aminophenylacetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminophenylacetic acid is a non-proteinogenic amino acid that can be incorporated into peptide chains to introduce unique structural and functional properties. Its phenylacetic acid backbone can influence the conformation of the resulting peptide, while the amino group provides a site for further modification or interaction. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it suitable for use in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences and methods for the characterization of the resulting peptides.

Data Presentation

Table 1: Comparative Coupling Efficiency of Various Reagents

The selection of an appropriate coupling reagent is critical for achieving high incorporation efficiency of this compound. The following table summarizes the expected coupling efficiencies of common coupling reagents based on data from structurally related N-Boc protected building blocks.[1] It is recommended to perform a small-scale test coupling to determine the optimal conditions for a specific sequence.

| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Yield (%) | Notes |

| Uronium/Aminium Salts | |||||

| HATU | - | DIPEA | 1 - 2 hours | 95 - 99 | Highly efficient, especially for hindered couplings.[1] |

| HBTU | HOBt | DIPEA | 1 - 3 hours | 90 - 98 | A common and effective coupling reagent. |

| COMU | - | DIPEA | 1 - 2 hours | 95 - 99 | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency.[1] |

| Phosphonium Salts | |||||

| PyBOP | - | DIPEA | 2 - 4 hours | 90 - 98 | Low risk of racemization.[1] |

| Carbodiimides | |||||

| DIC | HOBt | - | 2 - 6 hours | 85 - 95 | Cost-effective option; requires an additive to suppress racemization.[1] |

DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA: Diisopropylethylamine.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating a single this compound residue into a growing peptide chain on a Merrifield or PAM resin.

1. Resin Preparation and Swelling:

-

Place the desired amount of peptide-resin in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).

-

Swell the resin in DCM for at least 30 minutes with gentle agitation.

2. Boc Deprotection:

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

-

To the deprotected resin, add a solution of 5-10% Diisopropylethylamine (DIPEA) in DCM.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

4. Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling activator such as HATU (2-4 equivalents) in N,N-Dimethylformamide (DMF).

-

Add DIPEA (4-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitor the coupling reaction for completion using the Kaiser test (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

5. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

7. Continuation of Synthesis:

-

For the addition of the next amino acid, repeat the cycle from the Boc Deprotection step.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.

3. Cleavage Reaction:

-

Caution: Hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

-

Carefully add the cleavage cocktail to the peptide-resin in an HF cleavage apparatus.

-

Stir the mixture at 0°C for 1-2 hours.

4. Peptide Precipitation and Washing:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and by-products.

-

Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization

1. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2] A shallow gradient of acetonitrile in water with 0.1% TFA is typically used for elution.[3]

2. Characterization:

-

Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4][5]

-

HPLC Analysis: Assess the purity of the final peptide product by analytical RP-HPLC.[2][6]

-

Amino Acid Analysis (AAA): Verify the amino acid composition of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR experiments can be performed to determine the conformation of the peptide in solution.[7][8][9][10]

Visualizations

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: Post-synthesis workup: Cleavage, purification, and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]

Application Notes: N-Boc-3-aminophenylacetic Acid as a Versatile Scaffold for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-aminophenylacetic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of biological activities. Its unique structure, featuring a protected amine and a carboxylic acid on a phenylacetic acid core, allows for diverse chemical modifications and cyclization strategies to construct various heterocyclic systems. These heterocycles are of significant interest in drug discovery, with potential applications as analgesics, anti-inflammatory agents, and modulators of neurological pathways.

This document provides detailed application notes and experimental protocols for the synthesis of representative novel heterocycles derived from this compound, including benzodiazepines, quinolones, and β-lactams.

Key Applications in Heterocycle Synthesis

This compound serves as a crucial starting material for the generation of diverse heterocyclic scaffolds. The Boc (tert-butyloxycarbonyl) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization or cyclization.

1. Benzodiazepines: The aminophenylacetic acid moiety is a core component for the synthesis of 1,4-benzodiazepine derivatives. These compounds are well-known for their anxiolytic, sedative, and anticonvulsant properties, primarily acting as modulators of the GABA-A receptor.

2. Quinolones: The phenylacetic acid portion can be elaborated and cyclized to form quinolone structures. Quinolones are a significant class of compounds with broad-spectrum antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV.

3. β-Lactams: The amino and carboxylic acid functionalities can be utilized in [2+2] cycloaddition reactions to form the characteristic four-membered β-lactam ring, a cornerstone of many antibiotic classes that inhibit bacterial cell wall synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various heterocycles using this compound as a precursor.

| Heterocycle Class | Derivative | Synthesis Method | Yield (%) | Reference |

| Benzodiazepine | 7-substituted-1,4-benzodiazepin-2-one | Multi-step solution-phase synthesis | 65-85 | Fictionalized Data |

| Quinolone | 2-substituted-quinolin-4(1H)-one | Gould-Jacobs reaction | 50-70 | Fictionalized Data |

| β-Lactam | 3-amino-4-phenyl-azetidin-2-one | Staudinger synthesis | 40-60 | Fictionalized Data |

| Heterocycle Derivative | Biological Target | In Vitro Activity (IC₅₀/MIC) | Reference |

| Benzodiazepine Derivative A | GABA-A Receptor | 150 nM (IC₅₀) | Fictionalized Data |

| Quinolone Derivative B | E. coli DNA Gyrase | 0.5 µg/mL (MIC) | Fictionalized Data |

| β-Lactam Derivative C | Penicillin-Binding Protein 2a | 2.0 µg/mL (MIC) | Fictionalized Data |

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Benzodiazepine Derivative

This protocol describes a general multi-step synthesis of a 1,4-benzodiazepin-2-one derivative starting from this compound.

Step 1: Amide Coupling

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Add the desired amine (e.g., 2-aminoacetophenone) (1.0 eq) and stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

Step 3: Intramolecular Cyclization

-

Dissolve the deprotected amine from Step 2 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 6 hours with a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting benzodiazepine derivative by recrystallization or column chromatography.

Protocol 2: Synthesis of a Quinolone Derivative

This protocol outlines a general procedure for the synthesis of a quinolone derivative via the Gould-Jacobs reaction.

Step 1: Condensation

-

Mix this compound (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours.

-

Allow the reaction to cool to room temperature.

Step 2: Cyclization

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry.

Step 3: Saponification and Decarboxylation

-

Treat the cyclized product with an aqueous solution of sodium hydroxide and reflux for 2 hours.

-

Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

Heat the resulting acid above its melting point to effect decarboxylation, yielding the quinolone derivative.

Protocol 3: Synthesis of a β-Lactam Derivative

This protocol provides a general method for the synthesis of a β-lactam ring via the Staudinger synthesis.

Step 1: Acid Chloride Formation

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

Step 2: [2+2] Cycloaddition

-

Dissolve the acid chloride from Step 1 in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the desired imine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude β-lactam derivative by column chromatography.

Visualizations

Standard Protocols for Amide Bond Formation: A Detailed Guide to Coupling N-Boc-3-aminophenylacetic Acid with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard protocols for the coupling of N-Boc-3-aminophenylacetic acid with a variety of primary and secondary amines. The formation of the amide bond is a critical transformation in the synthesis of a wide array of organic molecules, including peptidomimetics, medicinal compounds, and other advanced materials. This document outlines two robust and widely used methods for this purpose: one utilizing the carbodiimide-based reagent system EDC/HOBt, and the other employing the uronium salt-based reagent HATU.

Introduction

This compound is a valuable building block in organic synthesis, featuring a carboxylic acid moiety for amide bond formation and a Boc-protected amine that allows for subsequent functionalization after deprotection. The successful coupling of this acid with amines is paramount for the construction of target molecules. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions such as racemization, and ensuring straightforward purification of the final product.

This guide presents detailed experimental procedures, a comparison of common coupling reagents, and visual workflows to aid researchers in selecting the optimal conditions for their specific amine substrates.

Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is critical for efficient amide bond formation. The following table summarizes the characteristics of commonly used reagents for coupling N-Boc protected amino acids.

| Coupling Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |

| EDC/HOBt | 70-95% | Cost-effective; water-soluble byproducts are easily removed by aqueous workup.[1] | Slower reaction times compared to uronium salts; higher risk of racemization without an additive like HOBt.[1][2] |

| HATU | 85-98% | High efficiency and fast reaction times; low rates of racemization, particularly effective for sterically hindered substrates.[3][4] | Higher cost; potential for side reactions if the amine is not added after pre-activation of the acid.[3] |

| DCC | 70-90% | High reactivity. | The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, often requiring filtration for removal.[1][2] |

Note: Yields are representative and can vary depending on the specific amine substrate and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic primary or secondary amine. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and cost-effective method for amide bond formation.[5]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., water, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration of the acid).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6][7]

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for its high efficiency, rapid reaction times, and effectiveness with sterically hindered amines.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.2 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 equiv)

-